molecular formula C22H22N2O2S2 B6581560 2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1206990-30-8

2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6581560
CAS No.: 1206990-30-8
M. Wt: 410.6 g/mol
InChI Key: CHVCQCBBNKYPDL-UHFFFAOYSA-N
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Description

2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide is a compound featuring a diverse array of functional groups, such as amides, benzylthio, and thiophenyl, which can make it a subject of interest in various fields like medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can be achieved through multiple steps. The first stage typically involves forming the benzylsulfanyl-acetamido intermediate. This intermediate can be synthesized via an acylation reaction between benzyl mercaptan and 2-bromoacetamide in the presence of a base such as triethylamine. The phenyl ring with an amide group is then introduced via an amide coupling reaction. Finally, the thiophen-2-yl methyl group is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods: : Scaling up the synthesis for industrial production would likely require optimizing reaction conditions for yield and purity, employing robust catalytic systems, and ensuring efficient separation and purification techniques such as crystallization or chromatography. Ensuring sustainable and cost-effective methods would be a key consideration.

Chemical Reactions Analysis

Types of Reactions: : 2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions due to the presence of multiple reactive sites.

Common Reagents and Conditions: : Oxidation reactions might use reagents like hydrogen peroxide or KMnO4. Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4). Substitution reactions could involve halogenating agents or strong nucleophiles such as alkoxides.

Major Products: : The major products formed from these reactions would depend on the reaction conditions and reagents used. For example, oxidation might lead to sulfoxide or sulfone derivatives, while reduction could yield thiol or thioether compounds.

Scientific Research Applications

Chemistry: : In chemistry, this compound can serve as an intermediate for synthesizing other complex molecules. Its functional groups make it a versatile building block for organic synthesis.

Biology and Medicine: : In biology and medicine, it might be evaluated for its biological activity, potentially serving as a lead compound in drug discovery efforts, particularly for targets that involve sulfanyl or thiophenyl functionalities.

Industry: : In industrial applications, it could be used in the development of new materials, possibly those requiring specific reactivity or structural features inherent to the compound’s unique functional groups.

Mechanism of Action

The mechanism by which 2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide exerts its effects will depend on its specific target. The benzylsulfanyl group could interact with sulfhydryl or disulfide bridges in proteins, potentially affecting enzymatic activity or protein structure. The thiophenyl moiety might be involved in π-π stacking interactions or serve as a bioisostere, mimicking other aromatic systems in biological molecules.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to other benzylsulfanyl or thiophenyl-based compounds, 2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide’s uniqueness lies in its combination of these functionalities.

List of Similar Compounds

  • 2-(Benzylsulfanyl)acetamide

  • N-(Thiophen-2-ylmethyl)acetamide

  • Benzyl mercaptan

  • Thiophen-2-yl acetic acid derivatives

This compound’s amalgamation of different functional groups presents unique opportunities in various fields, from medicinal chemistry to materials science, underscoring the value of interdisciplinary approaches in scientific research.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c25-21(23-14-20-7-4-12-28-20)13-17-8-10-19(11-9-17)24-22(26)16-27-15-18-5-2-1-3-6-18/h1-12H,13-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVCQCBBNKYPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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